6-amino-1-cyclohexyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that contains a tetrahydropyrimidinone core
Preparation Methods
The synthesis of 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves the reaction of cyclohexylamine with thiourea and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, using continuous flow reactors or other scalable techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile.
Scientific Research Applications
6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE include:
- 6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 6-amino-1-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one These compounds share a similar tetrahydropyrimidinone core but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE lies in its specific cyclohexyl substitution, which may confer distinct properties and applications .
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-amino-1-cyclohexyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H15N3OS/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H,12,14,15) |
InChI Key |
FZMYTUFAPGIZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.